molecular formula C10H8FN3O4S B5528490 N-(3-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B5528490
M. Wt: 285.25 g/mol
InChI Key: XZFVXORIQHMPJB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine, and a sulfonamide group, which is known for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming a ketone.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antibacterial and antifungal properties.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored as a potential drug candidate for treating bacterial infections.
  • Evaluated for its anti-inflammatory and anticancer activities.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • N-(3-fluorophenyl)benzenesulfonamide
  • N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness:

  • The presence of the fluorine atom in N-(3-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide enhances its lipophilicity and ability to interact with biological membranes, making it potentially more effective in biological applications.
  • The combination of the pyrimidine ring and sulfonamide group provides a unique scaffold for drug development, offering multiple sites for chemical modification and optimization.

Properties

IUPAC Name

N-(3-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O4S/c11-6-2-1-3-7(4-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFVXORIQHMPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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